1alpha, 25-Dihydroxy VD2-D6

LC-MS/MS Isotope Dilution Mass Spectrometry

Six-deuterium internal standard (+6 Da shift) prevents isotopic overlap with endogenous 1α,25(OH)2D2. Structurally identical to D2 metabolite; avoids cross-reactivity of D3-based standards. Essential for isotope-dilution LC-MS/MS assays in clinical PK and vitamin D2 supplement R&D.

Molecular Formula C28H44O3
Molecular Weight 434.7 g/mol
CAS No. 216244-04-1
Cat. No. B602752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1alpha, 25-Dihydroxy VD2-D6
CAS216244-04-1
SynonymsErcalcitriol-d6;  1Alpha,25-Dihydroxy VD2-D6;  Ercalcitriol-d3;  E-1,3-diol
Molecular FormulaC28H44O3
Molecular Weight434.7 g/mol
Structural Identifiers
SMILESCC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
InChIInChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4D3,5D3
InChIKeyZGLHBRQAEXKACO-NHXRPVGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1alpha, 25-Dihydroxy VD2-D6 (CAS 216244-04-1): A Hexadeuterated Active Vitamin D2 Metabolite for High-Precision LC-MS/MS Quantification


1alpha, 25-Dihydroxy VD2-D6 (CAS 216244-04-1), also referred to as 1α,25-dihydroxyvitamin D2-d6 or ercalcitriol-d6, is a hexadeuterated analog of the biologically active vitamin D2 metabolite 1α,25-dihydroxyvitamin D2 [1α,25(OH)2D2] . It features six deuterium atoms incorporated at the C-26 and C-27 methyl positions of the side chain , yielding a molecular formula of C28H38D6O3 and a molecular weight of 434.68 g/mol . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable accurate and precise quantification of endogenous 1α,25(OH)2D2 in complex biological matrices [1].

Why Unlabeled 1α,25(OH)2D2 or Alternative Deuterated Standards Cannot Substitute for 1α,25-Dihydroxy VD2-D6 in Rigorous Quantitative Bioanalysis


In isotope-dilution LC-MS/MS, the internal standard must be chemically identical to the analyte except for its mass. Using unlabeled 1α,25-dihydroxyvitamin D2 as a surrogate standard or external calibration fails to correct for sample preparation losses, matrix-induced ion suppression, and instrument variability, leading to unacceptable quantitative bias [1]. Furthermore, not all deuterated vitamin D standards are equivalent. Analogs with insufficient deuterium incorporation (e.g., ≤3 deuterium atoms) can produce isotopic overlap with the endogenous analyte's M+1 or M+2 signals, causing calibration inaccuracies [2]. Similarly, substituting with a deuterated 1α,25(OH)2D3 internal standard for 1α,25(OH)2D2 quantification is invalid, as their chromatographic retention times and ionization efficiencies differ significantly [3]. 1α,25-Dihydroxy VD2-D6, with its six deuterium label and structural fidelity to the D2 metabolite, provides the necessary mass shift (+6 Da) and matched physicochemical behavior to ensure reliable, matrix-independent quantification [4].

1alpha, 25-Dihydroxy VD2-D6 (CAS 216244-04-1): Direct Analytical Performance Evidence vs. Alternatives


Superior Isotopic Mass Shift vs. Tri-Deuterated 1α,25(OH)2D2-d3

1alpha, 25-Dihydroxy VD2-D6 provides a +6 Da mass shift relative to endogenous 1α,25(OH)2D2, compared to a +3 Da shift for the alternative internal standard 1α,25-dihydroxyvitamin D2-d3 . The greater mass shift minimizes isotopic spectral overlap between the internal standard and the analyte's M+1 or M+2 isotopes, reducing interference and improving quantitative accuracy [1].

LC-MS/MS Isotope Dilution Mass Spectrometry

Enhanced Matrix Effect Correction vs. 13C5-Labeled Vitamin D Standards

In complex food and biological matrices, deuterated internal standards like 1alpha, 25-Dihydroxy VD2-D6 can correct for matrix-induced ion suppression, but recent comparative studies indicate that 13C5-labeled standards may offer further reduction in matrix effects for vitamin D3 quantification [1]. However, for the specific quantification of 1α,25(OH)2D2, a matched deuterated standard remains essential due to the absence of a commercially viable 13C-labeled alternative.

Matrix Effects Ion Suppression LC-MS/MS

Validated LC-MS/MS Method Performance Using 1α,25-Dihydroxy VD2-D6 as Internal Standard

A validated LC-MS/MS method employing hexadeuterated 1α,25(OH)2D2 as internal standard achieved intra-assay imprecision of 8.7% at 186 pmol/L and 11% at 58 pmol/L for 1α,25(OH)2D2 in serum [1]. The limit of detection (LOD) and limit of quantification (LOQ) were both 1.5 pmol/L, demonstrating high sensitivity [1]. Method comparison against a reference LC-MS/MS assay showed proportional bias of 0.89 and constant bias of 3.7 with r² = 0.88 [1].

Method Validation LC-MS/MS Clinical Chemistry

Analytical Recovery and Linear Range in Isotope-Dilution LC-MS/MS

An isotope-dilution LC-MS/MS method utilizing deuterated internal standards for both 1α,25(OH)2D2 and 1α,25(OH)2D3 demonstrated analytical recovery ranging from 89.9% to 115.5% for both metabolites across a linear range of 4.0 to 160.0 pg/mL [1].

Analytical Recovery Linearity Method Validation

High-Impact Applications of 1alpha, 25-Dihydroxy VD2-D6 in Research and Industrial Settings


Clinical Research: Quantifying 1α,25(OH)2D2 in Patients Receiving Vitamin D2 Therapy

In clinical studies involving patients supplemented with ergocalciferol (vitamin D2), accurate measurement of the active metabolite 1α,25(OH)2D2 is essential to assess therapeutic response and investigate vitamin D metabolism [1]. 1alpha, 25-Dihydroxy VD2-D6 serves as the optimal internal standard for LC-MS/MS assays, enabling specific and interference-free quantification of 1α,25(OH)2D2 in serum or plasma, as demonstrated in validated methods [1].

Pharmaceutical Analysis: Pharmacokinetic and Bioavailability Studies of Vitamin D2 Formulations

During the development of new vitamin D2 supplements or pharmaceutical preparations, precise pharmacokinetic profiling requires distinguishing exogenous 1α,25(OH)2D2 from endogenous sources [2]. Using 1alpha, 25-Dihydroxy VD2-D6 as an internal standard in LC-MS/MS allows researchers to accurately track absorption, distribution, metabolism, and excretion (ADME) of the active D2 metabolite, ensuring robust data for regulatory submissions.

Food and Nutritional Science: Quantifying Vitamin D2 Metabolites in Fortified Foods

For food manufacturers and regulatory bodies monitoring vitamin D2 fortification, accurate quantification of vitamin D2 metabolites is crucial [3]. While matrix effects pose a challenge, 1alpha, 25-Dihydroxy VD2-D6 enables reliable isotope-dilution LC-MS/MS analysis of 1α,25(OH)2D2 in complex food matrices, supporting compliance testing and nutritional labeling [3].

Reference Laboratory Operations: Establishing Traceability in Vitamin D Standardization Programs

Reference measurement procedures for vitamin D metabolites, such as those developed for the CDC's Vitamin D Standardization Certification Program, rely on highly purified stable isotope-labeled internal standards [4]. 1alpha, 25-Dihydroxy VD2-D6 is a critical component for laboratories aiming to achieve and maintain traceability to higher-order reference methods, ensuring comparability of results across different testing sites and assays [4].

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